![molecular formula C7H9NO3 B6332706 (3S)-3-Amino-3-(furan-3-yl)propanoic acid CAS No. 864545-23-3](/img/structure/B6332706.png)
(3S)-3-Amino-3-(furan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(furan-3-yl)propanoic acid, also known as (3S)-3-Amino-3-furanpropanoic acid, is an important organic compound that has found many applications in laboratory experiments and scientific research. It is a chiral α-amino acid that has a wide range of uses in biochemistry and physiology, and can be synthesized in a variety of ways.
Scientific Research Applications
(3S)-3-Amino-3-(furan-3-yl)propanoic acid has been used in a variety of scientific research applications. It has been used as a component in peptide synthesis, as a chiral ligand in asymmetric synthesis, and as a building block in the synthesis of complex molecules. It has also been used in the synthesis of amino acid analogs and as a substrate for enzyme-catalyzed reactions.
Mechanism of Action
(3S)-3-Amino-3-(furan-3-yl)propanoic acid is an α-amino acid, meaning it has a carboxylic acid group and an amino group. The carboxylic acid group can form a hydrogen bond with the amino group, allowing the molecule to form a peptide bond with other amino acids. This peptide bond is what allows this compound to be used in peptide synthesis.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant activity, and has been shown to inhibit the growth of certain types of cancer cells. It has also been found to have anti-inflammatory and anti-allergic effects.
Advantages and Limitations for Lab Experiments
(3S)-3-Amino-3-(furan-3-yl)propanoic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of peptide synthesis and enzyme-catalyzed reactions. Additionally, it has been found to have several potential biochemical and physiological effects, making it a useful tool for studying these effects in the laboratory. However, it is important to note that this compound has some limitations for use in laboratory experiments. It is not very stable, and can easily be degraded by light or heat. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are many possible future directions for (3S)-3-Amino-3-(furan-3-yl)propanoic acid. It could be used to study the biochemical and physiological effects of amino acid analogs, as well as to develop new peptide synthesis methods. Additionally, it could be used as a substrate in enzyme-catalyzed reactions, or as a chiral ligand in asymmetric synthesis. It could also be used to study the potential antioxidant and anti-inflammatory effects of this molecule. Finally, it could be used to develop new catalysts and reagents for use in organic synthesis.
Synthesis Methods
(3S)-3-Amino-3-(furan-3-yl)propanoic acid can be synthesized in a variety of ways. One method involves the reaction of 3-chloro-2-methylpropanoic acid with 2-amino-3-methyl-2-cyclopenten-1-one in the presence of a base such as sodium hydroxide. This reaction produces this compound as the product. Another method involves the reaction of 3-chloro-2-methylpropanoic acid with 2-amino-3-methyl-2-cyclopenten-1-one in the presence of a palladium catalyst. This reaction also produces this compound as the product.
properties
IUPAC Name |
(3S)-3-amino-3-(furan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJKCGVVFLNGRV-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.